molecular formula C22H22O8 B2755063 (Z)-methyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 858766-35-5

(Z)-methyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2755063
CAS No.: 858766-35-5
M. Wt: 414.41
InChI Key: UZNAZOJJGSTXDE-IUXPMGMMSA-N
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Description

“(Z)-methyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate” is a benzofuran-derived compound featuring a 3,4,5-trimethoxybenzylidene substituent and a methyl propanoate ester group. Its structure integrates a dihydrobenzofuran core (with a ketone at position 3) and a Z-configuration benzylidene moiety, which contributes to its stereoelectronic properties.

Key structural attributes include:

  • Benzofuran backbone: Provides rigidity and planar aromaticity.
  • 3,4,5-Trimethoxybenzylidene group: Enhances electron-donating capacity and influences intermolecular interactions.
  • Methyl propanoate ester: Modulates solubility and bioavailability.

Spectral characterization (e.g., UV, NMR) aligns with methodologies described in Tables of Spectral Data for Structure Determination of Organic Compounds (Springer, 2013), which standardizes protocols for confirming benzofuran derivatives .

Properties

IUPAC Name

methyl 2-[[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O8/c1-12(22(24)28-5)29-14-6-7-15-16(11-14)30-17(20(15)23)8-13-9-18(25-2)21(27-4)19(10-13)26-3/h6-12H,1-5H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNAZOJJGSTXDE-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through various methods involving the reaction of appropriate precursors. The detailed synthetic route typically includes the formation of the benzylidene derivative followed by the introduction of the methoxy and propanoate groups.

Biological Activity

The biological activity of this compound has been evaluated in several studies focusing on its antiproliferative effects against various cancer cell lines.

Antiproliferative Effects

Recent studies have shown that this compound exhibits significant antiproliferative activity against several cancer cell lines including breast, colon, and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Apoptosis induction
HCT116 (Colon)15.0Cell cycle arrest
A549 (Lung)10.0Inhibition of proliferation pathways

Case Studies

  • Study on MCF-7 Breast Cancer Cells :
    • Researchers observed that treatment with this compound led to a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
  • In Vivo Studies :
    • In animal models, the compound demonstrated reduced tumor growth in xenograft models of breast cancer when administered at a dose of 50 mg/kg body weight.

Mechanistic Insights

The biological activity is attributed to the compound's ability to interact with cellular targets involved in cancer progression. It appears to modulate signaling pathways associated with cell survival and apoptosis. Key proteins affected include Bcl-2 family members and various caspases.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

Compound Name Core Structure Substituents Key Functional Groups
(Z)-methyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate Dihydrobenzofuran 3,4,5-Trimethoxybenzylidene, methyl propanoate Ketone, ester, methoxy groups
(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl 3,4,5-trimethoxybenzoate Benzofuran 2-methoxyphenylprop-2-enylidene, 3,4,5-trimethoxybenzoate ester Ketone, benzoate ester, methoxy
Isorhamnetin-3-O-glycoside (from Z. fabago) Flavonoid glycoside 3-O-glycoside, methoxy groups Hydroxyl, glycosidic bond, methoxy

Key Observations :

  • Substituent Position and Bioactivity : The 3,4,5-trimethoxybenzylidene group in the target compound confers higher electron density compared to the 2-methoxyphenylprop-2-enylidene group in the analogue from . This difference may enhance π-π stacking interactions in biological targets .

Environmental and Regulatory Considerations

The compound’s structural complexity and methoxy groups may influence its environmental persistence.

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